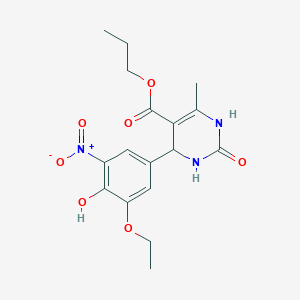![molecular formula C22H24N2O2 B11627468 Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627468.png)
Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(2,4-diméthylphényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle est un composé organique complexe appartenant à la famille des quinoléines. Ce composé se caractérise par sa structure unique, qui comprend un noyau quinoléique substitué par des groupes éthyle, diméthylphényle et carboxylate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[(2,4-diméthylphényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau quinoléique : Le noyau quinoléique peut être synthétisé par une synthèse de Friedländer, qui implique la condensation de dérivés d'aniline avec des cétones en présence de catalyseurs acides ou basiques.
Réactions de substitution :
Estérification : La dernière étape consiste à estérifier le groupe acide carboxylique avec de l’éthanol en présence d’un catalyseur acide pour former l’ester éthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une production cohérente. L’utilisation de réacteurs à haute pression et de techniques de purification avancées telles que la chromatographie et la cristallisation serait mise en œuvre pour obtenir la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(2,4-diméthylphényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de N-oxydes de quinoléine.
Réduction : Les réactions de réduction à l’aide d’agents comme l’hydrure de lithium et d’aluminium peuvent convertir le noyau quinoléique en dérivés de tétrahydroquinoléine.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester éthylique, où des nucléophiles comme les amines ou les thiols remplacent le groupe éthoxy, formant des amides ou des thioesters.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Amines ou thiols en présence d’une base comme l’hydrure de sodium.
Principaux produits
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés de tétrahydroquinoléine.
Substitution : Amides ou thioesters.
Applications De Recherche Scientifique
Le 4-[(2,4-diméthylphényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Investigué pour son potentiel en tant qu’agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés pharmacologiques, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de colorants, de pigments et d’autres produits chimiques spécialisés.
Mécanisme D'action
Le mécanisme d’action du 4-[(2,4-diméthylphényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et des récepteurs, modulant leur activité. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans les voies inflammatoires, ce qui entraîne une réduction de l’inflammation et de la douleur. Les voies moléculaires et les cibles exactes peuvent varier en fonction de l’application spécifique et du contexte biologique.
Comparaison Avec Des Composés Similaires
Le 4-[(2,4-diméthylphényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle peut être comparé à d’autres dérivés de la quinoléine tels que :
Chloroquine : Un médicament antipaludique avec un noyau quinoléique similaire mais des substituants différents.
N-oxydes de quinoléine : Dérivés oxydés présentant des propriétés chimiques et des applications distinctes.
Tétrahydroquinoléines : Formes réduites de la quinoléine présentant des activités biologiques différentes.
Le caractère unique du 4-[(2,4-diméthylphényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C22H24N2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
ethyl 4-(2,4-dimethylanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C22H24N2O2/c1-6-26-22(25)18-12-23-20-16(5)10-14(3)11-17(20)21(18)24-19-8-7-13(2)9-15(19)4/h7-12H,6H2,1-5H3,(H,23,24) |
Clé InChI |
XLTAITUSJGAVTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(4-ethoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627385.png)
![2-(dimethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627399.png)
![4-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11627404.png)
![N-{(E)-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11627409.png)
![(2Z)-6-methyl-2-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11627413.png)
![N-benzyl-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11627417.png)
methylidene]-2-methoxybenzamide](/img/structure/B11627427.png)
![(5E)-3-(4-bromobenzyl)-5-[(5-bromo-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11627428.png)
![5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627433.png)
![5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11627445.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11627448.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627453.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11627455.png)

